methyl 3-nitro-1H-1,2,4-triazole-5-carboxylate
Description
Methyl 3-nitro-1H-1,2,4-triazole-5-carboxylate is a heterocyclic compound featuring a triazole core substituted with a nitro group at position 3 and a methyl ester at position 4. Its molecular formula is C₅H₄N₄O₄, with a molecular weight of 184.11 g/mol. The nitro group imparts strong electron-withdrawing properties, influencing reactivity and stability, while the ester moiety enhances solubility in organic solvents.
Properties
IUPAC Name |
methyl 5-nitro-1H-1,2,4-triazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N4O4/c1-12-3(9)2-5-4(7-6-2)8(10)11/h1H3,(H,5,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYOJQHLOAOGWKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NNC(=N1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50318324 | |
| Record name | methyl 3-nitro-1H-1,2,4-triazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50318324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21733-00-6 | |
| Record name | NSC328810 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=328810 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | methyl 3-nitro-1H-1,2,4-triazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50318324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Methyl 3-nitro-1H-1,2,4-triazole-5-carboxylate (CAS No. 21733-00-6) is a compound belonging to the class of 1,2,4-triazoles, known for their diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a nitro group and a carboxylate moiety. The chemical structure can be represented as follows:
This compound exhibits significant stability and solubility in various organic solvents, which is beneficial for biological assays.
The biological activity of this compound primarily stems from its ability to interact with biological macromolecules:
- Enzyme Inhibition : Compounds with a triazole core have been shown to inhibit various enzymes involved in metabolic pathways. For instance, the inhibition of DNA gyrase has been noted in related compounds, suggesting potential applications in antibacterial therapies .
- Antiparasitic Activity : Recent studies indicate that derivatives of 3-nitro-1H-1,2,4-triazole exhibit significant antitrypanosomatid activity. For example, one analog demonstrated an IC50 value of 0.09 μM against Trypanosoma cruzi, showing a selectivity index greater than 555 .
Antimicrobial Activity
This compound has shown promising antimicrobial properties:
- Antifungal : The compound exhibits antifungal activity comparable to established antifungals like fluconazole. In vitro studies have indicated effective minimum inhibitory concentrations (MICs) against various fungal pathogens .
- Antibacterial : Similar triazole derivatives have demonstrated potent antibacterial effects against Gram-positive and Gram-negative bacteria. For instance, compounds within this class have shown MIC values ranging from 0.125 to 8 μg/mL against strains such as Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The anticancer potential of methyl 3-nitro-1H-1,2,4-triazole derivatives has been explored through various studies:
| Compound | Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| Analog 15g | K562 (Leukemia) | 0.09 | |
| Triazole Derivative | MCF-7 (Breast Cancer) | Significant cytotoxicity |
These findings suggest that the compound could induce apoptosis in cancer cells and inhibit tumor growth.
Case Studies
Several case studies highlight the biological activity of methyl 3-nitro-1H-1,2,4-triazole derivatives:
- Antichagasic Activity : A specific derivative was found to be significantly more effective than benznidazole against T. cruzi, providing a promising avenue for treating Chagas disease .
- Non-mutagenic Potential : In mutagenicity assays using Salmonella typhimurium, certain derivatives showed no mutagenic effects, indicating safety for potential therapeutic use .
Scientific Research Applications
Antimicrobial Properties
Methyl 3-nitro-1H-1,2,4-triazole-5-carboxylate has shown promising antimicrobial activity. Research indicates that triazole derivatives exhibit potent antifungal and antibacterial properties. For instance, compounds derived from the triazole framework have been reported to be effective against various pathogens, including Candida albicans and methicillin-resistant Staphylococcus aureus (MRSA) .
Case Study:
A series of triazole derivatives were synthesized and evaluated for their antimicrobial efficacy. One compound exhibited an MIC (Minimum Inhibitory Concentration) of 0.0156 μg/mL against C. albicans, significantly outperforming fluconazole . This highlights the potential for this compound as a lead compound in developing new antifungal agents.
Anticancer Activity
Triazole derivatives have also been investigated for their anticancer properties. Some studies have reported that certain triazole compounds can inhibit the activity of kinases involved in cancer progression. For example, a derivative demonstrated IC50 values in the nanomolar range against c-Met kinase, which is implicated in various cancers .
Table 1: Anticancer Activity of Triazole Derivatives
| Compound | Target Kinase | IC50 Value (nM) |
|---|---|---|
| Compound A | c-Met | 0.24 |
| Compound B | EBC-1 | 0.85 |
This table summarizes the anticancer activity of selected triazole derivatives, emphasizing their potential for therapeutic development.
Agrochemical Applications
This compound has applications in agrochemicals as well. Its derivatives are being explored for use as fungicides and herbicides due to their ability to disrupt fungal growth and plant disease processes .
Case Study:
In agricultural studies, triazole compounds have been shown to possess fungicidal properties that inhibit the growth of phytopathogenic fungi. These findings suggest that this compound could be utilized in developing new crop protection agents.
Synthesis and Chemical Properties
The synthesis of this compound typically involves the reaction of nitro-substituted triazoles with carboxylic acid derivatives . The compound's structure allows for further modifications that can enhance its biological activity.
Table 2: Synthesis Pathways
| Step | Reagents | Conditions |
|---|---|---|
| 1 | Nitrotriazole + Carboxylic Acid | Esterification under reflux |
| 2 | Purification | Crystallization |
These synthesis pathways illustrate how this compound can be prepared and refined for various applications.
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
Key structural analogs differ in substituents at positions 3 and 5 of the triazole ring. The following table summarizes their molecular features and properties:
Key Observations:
- Nitro vs.
- Halogen vs. Ester Substitutions: Bromo and chloro analogs (e.g., methyl 3-chloro-1H-1,2,4-triazole-5-carboxylate ) are less reactive in nucleophilic substitutions than the nitro derivative but serve as intermediates for further functionalization .
- Ester Chain Length: Ethyl esters (e.g., ethyl 3-methyl-1H-1,2,4-triazole-5-carboxylate) have lower melting points than methyl esters, likely due to reduced crystallinity .
Preparation Methods
Starting Material and Initial Functionalization
- Starting material: 1,2,4-triazole or substituted triazoles (e.g., 1-methyl-1H-1,2,4-triazole).
- N-Methylation: Performed by nucleophilic substitution using chloromethane in the presence of potassium hydroxide and ethanol under reflux conditions to obtain 1-methyl-1,2,4-triazole. This step is crucial to introduce the N-methyl group selectively.
Selective Bromination or Silylation at the 5-Position
- The 5-position of the triazole ring is protected or functionalized by reaction with lithium reagents such as n-butyllithium and dibromomethane to form 5-bromo-1-methyl-1H-1,2,4-triazole or with lithium diisopropylamide (LDA) and trimethylchlorosilane to obtain 5-trimethylsilyl-1-methyl-1H-1,2,4-triazole.
Carboxylation at the 3-Position
Esterification to Methyl Ester
Debromination and Deprotection
- The bromine at the 5-position is removed by catalytic hydrogenation using 5% Pd/C and a base such as DBU in methanol under hydrogen pressure. Alternatively, zinc powder in acetic acid can be used for reduction. For silyl-protected intermediates, tetrabutylammonium fluoride (TBAF) in 2-methyltetrahydrofuran is used to remove the trimethylsilyl group.
While the above steps relate primarily to the methyl 1-methyl-1H-1,2,4-triazole-3-carboxylate scaffold, the introduction of the nitro group at the 3-position typically involves nitration reactions of the triazole ring or nitration of suitable precursors before ring closure.
- Nitration methods: Classical nitration using nitric acid or mixed acid systems under controlled conditions can introduce the nitro group at the 3-position.
- Alternative routes: Some literature suggests nitration can be conducted on methyl 1H-1,2,4-triazole-5-carboxylate derivatives directly or via nitro-substituted hydrazine precursors during ring formation.
Summary Table of Key Reaction Steps and Conditions
| Step No. | Reaction Type | Reagents/Conditions | Product Intermediate | Notes |
|---|---|---|---|---|
| 1 | N-Methylation | 1,2,4-triazole, KOH, EtOH, chloromethane, reflux | 1-methyl-1,2,4-triazole | Avoids N-methyl isomerization |
| 2 | 5-Position Functionalization | n-BuLi + dibromomethane or LDA + trimethylchlorosilane | 5-bromo- or 5-trimethylsilyl-1-methyl-1,2,4-triazole | Protects 5-position for selective carboxylation |
| 3 | Carboxylation at 3-Position | LDA, CO₂, low temp (0-25°C) | 5-bromo/trimethylsilyl-1-methyl-1,2,4-triazole-3-carboxylic acid | Introduces carboxylic acid group |
| 4 | Esterification | Thionyl chloride, methanol | 5-bromo/(trimethylsilyl)-1-methyl-1,2,4-triazole-3-carboxylic acid methyl ester | Forms methyl ester |
| 5 | Debromination/Deprotection | Pd/C + DBU + H₂ or Zn + AcOH or TBAF in 2-MeTHF | Methyl 1-methyl-1H-1,2,4-triazole-3-carboxylate | Removes bromine or silyl group |
| 6 | Nitration (for nitro derivative) | HNO₃ or mixed acid nitration | This compound | Nitro group introduction, conditions vary by substrate |
Research Findings and Optimization Notes
- The use of lithium diisopropylamide (LDA) is effective for regioselective lithiation at the 3- or 5-position of the triazole ring, enabling subsequent functionalization with CO₂ to introduce the carboxyl group.
- Protection of the 5-position as bromine or trimethylsilyl groups is crucial to prevent side reactions during carboxylation and esterification steps.
- Catalytic hydrogenation for debromination offers a mild and clean method to obtain the final ester product, while zinc reduction provides an alternative route with good yields.
- Nitration reactions require careful control of acidity and temperature to avoid ring degradation or multiple substitutions.
- Recent literature emphasizes the use of greener solvents and catalysts, such as polyethylene glycol (PEG) and ceric ammonium nitrate (CAN), for triazole synthesis, which may be adapted for nitro-substituted derivatives.
Q & A
Basic: What are the common synthetic routes for methyl 3-nitro-1H-1,2,4-triazole-5-carboxylate, and how can reaction conditions be optimized?
Methodological Answer:
The compound is typically synthesized via cyclocondensation of nitrile derivatives with hydrazine, followed by nitration and esterification. For example, ethyl 3-(2-nitrophenyl)-1H-1,2,4-triazole-5-carboxylate analogs are prepared by refluxing nitrile precursors with hydrazine hydrate, followed by NaOH-mediated hydrolysis and acidification . Optimization involves adjusting molar ratios (e.g., 1:1.5 equivalents for azide-alkyne cycloadditions), solvent choice (toluene for reflux), and catalyst selection (ruthenium complexes for regioselectivity) . Temperature control (e.g., room temperature for hydrolysis) and purification via silica chromatography are critical for yields ≥90% .
Basic: What spectroscopic techniques confirm the structure and purity of this compound?
Methodological Answer:
- 1H/13C NMR : Assigns proton environments (e.g., methyl ester singlet at δ 3.8–4.0 ppm) and nitro group electronic effects. Compare experimental shifts with density functional theory (DFT) predictions to validate assignments .
- LC-MS : Confirms molecular weight (e.g., m/z 234 [M+H]+ for triazole-carboxylic acid analogs) and detects impurities .
- X-ray Crystallography : Resolves bond lengths (e.g., N–N = 1.309–1.356 Å) and dihedral angles, critical for understanding steric effects .
Advanced: How can computational methods predict the reactivity of the nitro group in further functionalization?
Methodological Answer:
DFT calculations (e.g., B3LYP/6-31G*) model electron-density distributions to identify electrophilic/nucleophilic sites. For nitro groups, Fukui indices predict susceptibility to reduction or nucleophilic attack. Molecular docking studies assess interactions with biological targets (e.g., enzymes), guiding functionalization strategies .
Advanced: How to resolve discrepancies in NMR data between theoretical predictions and experimental results?
Methodological Answer:
Discrepancies often arise from solvent effects or dynamic processes (e.g., tautomerism). Use temperature-variable NMR to detect exchange broadening. Compare experimental data with simulated spectra from conformational searches (e.g., using Gaussian or ORCA). Solvent correction factors (e.g., DMSO-d6 vs. CDCl3) must be applied .
Basic: What factors influence the stability of this compound under storage?
Methodological Answer:
- Light/Temperature : Nitro groups are photosensitive; store in amber vials at –20°C.
- Humidity : Hydrolysis of the ester moiety is accelerated in aqueous environments. Use desiccants and anhydrous solvents .
- pH : Stability decreases under basic conditions (pH > 9) due to ester hydrolysis .
Advanced: What is the mechanism of ester hydrolysis under basic conditions?
Methodological Answer:
Base-catalyzed hydrolysis proceeds via nucleophilic attack by OH⁻ on the carbonyl carbon, forming a tetrahedral intermediate. For methyl esters, this yields carboxylic acids (e.g., 3-nitro-1H-1,2,4-triazole-5-carboxylic acid). Kinetic studies (e.g., pseudo-first-order rate constants) quantify reactivity, with electron-withdrawing nitro groups accelerating hydrolysis .
Advanced: How does X-ray crystallography aid in understanding the compound’s conformation and reactivity?
Methodological Answer:
X-ray data reveal bond angles (e.g., C–CH₂–N = 112.13°) and non-covalent interactions (e.g., hydrogen bonds) that influence reactivity. For example, planar triazole rings facilitate π-π stacking in biological targets. Refinement protocols (e.g., SHELXL) optimize thermal parameters and validate hydrogen placements .
Advanced: What strategies mitigate regioselectivity challenges during triazole ring functionalization?
Methodological Answer:
- Catalysts : Ruthenium complexes (e.g., {(Tp)(PPh₃)₂Ru(N₃)}) favor 1,4-regioselectivity in cycloadditions .
- Protecting Groups : Temporarily block reactive sites (e.g., nitro groups) to direct substitutions to the 5-position .
Basic: How to evaluate the compound’s potential bioactivity against microbial targets?
Methodological Answer:
- MIC Assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) at concentrations 1–100 µg/mL.
- Enzyme Inhibition : Use fluorescence-based assays (e.g., β-lactamase inhibition) with IC₅₀ calculations. Triazoles often act as metalloenzyme inhibitors .
Advanced: How are contradictory data in synthetic yields addressed?
Methodological Answer:
Yield variations (>20% differences) may stem from impurity profiles or unoptimized stoichiometry. Replicate reactions under controlled conditions (e.g., inert atmosphere) and characterize intermediates via TLC/HPLC. Statistical tools (e.g., ANOVA) identify significant variables (e.g., solvent polarity) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
